5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in cellular processes such as energy metabolism and inflammation, respectively .
Mode of Action
Tolfenamic acid, a similar compound, acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This prevents the formation of icosanoids, prostaglandins, and thromboxanes , which are involved in the inflammatory response.
Biochemical Pathways
Tolfenamic acid, a related compound, interferes with the action of pantothenate kinase, which plays a role in the biosynthesis of coenzyme a . It also inhibits prostaglandin-endoperoxide synthase, thereby affecting the arachidonic acid pathway .
Result of Action
The inhibition of pantothenate kinase and prostaglandin-endoperoxide synthase by tolfenamic acid can lead to changes in energy metabolism and inflammatory responses, respectively .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-chloro-4-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-sulfone
- 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-oxadiazole-2-thiol
- 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-triazole-2-thiol
Uniqueness
5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced antimicrobial activity and different reactivity patterns, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3-chloro-4-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-2-3-6(4-7(5)10)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHURYLLKFBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNC(=S)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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